N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,8-naphthyridinone core fused with a 1,2,4-oxadiazole ring. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 2-chlorophenylmethyl group contributes to lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O3/c1-16-7-3-5-9-19(16)25-31-27(36-32-25)21-14-33(26-20(24(21)35)12-11-17(2)30-26)15-23(34)29-13-18-8-4-6-10-22(18)28/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGVUZOYERMWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the oxadiazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide. The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes and growth factors involved in tumor growth.
Case Study: Anticancer Mechanism
In a study published in ACS Omega, researchers synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. These derivatives were found to block telomerase and topoisomerase activities, which are crucial for cancer cell survival and proliferation. The study concluded that the presence of specific functional groups significantly enhanced the cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research indicates that derivatives containing oxadiazole rings exhibit substantial antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of newly synthesized oxadiazole derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole and naphthyridine components can significantly influence biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity and cellular uptake |
| Methyl Groups | Enhance electron donation leading to improved binding affinity |
| Naphthyridine Core | Provides structural stability and enhances interaction with target proteins |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other acetamide derivatives reported in the literature, such as triazole-linked naphthalene acetamides (e.g., 6a–m and 7a–m in –2) and pyrimidine-thioacetamides (e.g., 5.6 in ). Key differences lie in the heterocyclic core and substituent groups:
Key Observations :
- The 1,8-naphthyridinone core in the target compound distinguishes it from triazole- or pyrimidine-based analogs. This core may confer unique electronic properties due to its fused bicyclic structure.
- The 1,2,4-oxadiazole group (vs.
- Chlorophenyl substituents (2-chloro in the target vs. 4-chloro in 6m or 2,3-dichloro in 5.6 ) influence steric and electronic interactions, affecting solubility and target affinity .
Comparison of Yields and Conditions :
| Compound | Reaction Type | Catalyst/Conditions | Yield |
|---|---|---|---|
| Target | Multi-step heterocyclization | Not specified | N/A |
| 6b | CuAAC | Cu(OAc)₂, rt, 6–8 h | ~80% |
| 5.6 | Nucleophilic substitution | Ethanol, reflux | 80% |
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy :
- Target Compound: Expected peaks for C=O (naphthyridinone and oxadiazole, ~1670–1700 cm⁻¹), –NH (acetamide, ~3290 cm⁻¹), and –Cl (aromatic, ~750 cm⁻¹).
- Triazole Analogs : C=O (acetamide) at 1671–1682 cm⁻¹, –NH at 3262–3302 cm⁻¹, and –Cl (in 6m ) at 785 cm⁻¹ .
- 5.6: C=O (pyrimidinone) at 1671 cm⁻¹, –NH at 3292 cm⁻¹, and –Cl at 750 cm⁻¹ .
NMR Spectroscopy :
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex synthetic compound belonging to the naphthyridine and oxadiazole classes. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be broken down into several key components:
- Naphthyridine core : A bicyclic structure known for its diverse biological activities.
- Oxadiazole ring : This five-membered heterocycle is recognized for its bioisosteric properties and broad spectrum of biological activities.
- Chlorophenyl and methyl substitutions : These groups are crucial for enhancing the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the naphthyridine and oxadiazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) . The incorporation of the naphthyridine structure in N-(2-chlorophenyl)methyl derivatives has been linked to enhanced antiproliferative activity due to their ability to inhibit critical cellular pathways involved in tumor growth.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated that similar oxadiazole derivatives possess significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Compounds with oxadiazole rings have also been studied for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation.
- Receptor Interaction : It may interact with various receptors that modulate cellular responses related to growth and inflammation.
- Cell Cycle Arrest : Preliminary studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A study investigating the cytotoxic effects of various naphthyridine derivatives found that those with oxadiazole substitutions showed enhanced potency against cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspase pathways .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
